molecular formula C43H58N2O17 B593776 Methyllycaconitine (citrate) CAS No. 351344-10-0

Methyllycaconitine (citrate)

Cat. No.: B593776
CAS No.: 351344-10-0
M. Wt: 874.9
InChI Key: INBLZNJHDLEWPS-OULUNZSJSA-N
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Biological Activity

Methyllycaconitine (MLA), particularly in its citrate form, is a potent antagonist of the α7 nicotinic acetylcholine receptors (nAChRs). This compound has garnered significant attention due to its unique pharmacological properties and potential therapeutic applications. This article provides a detailed overview of the biological activity of methyllycaconitine citrate, including its mechanism of action, effects on various biological systems, and relevant research findings.

  • Chemical Name : [1α,4(S),6β,14α,16β]-20-Ethyl-1,6,14,16-tetramethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8-diol citrate
  • Molecular Formula : C₃₁H₃₅N₃O₈
  • Purity : ≥95%
  • Ki Value : 1.4 nM for α7 nAChRs

Methyllycaconitine selectively antagonizes α7 nAChRs, which are critical for various neurophysiological processes. The high affinity (Ki = 1.4 nM) indicates that MLA can effectively inhibit receptor activity even at low concentrations. In addition to its primary action on α7 receptors, MLA also interacts with α4β2 and α6β2 receptors at higher concentrations (>40 nM) .

Neuroprotective Properties

MLA has been shown to exhibit neuroprotective effects in several studies:

  • Methamphetamine-Induced Neurotoxicity :
    • MLA significantly attenuates methamphetamine (METH)-induced neurotoxicity in the mouse striatum. In vivo studies demonstrated that MLA prevented microglial activation and maintained dopamine uptake in striatal synaptosomes .
  • Amyloid-β Toxicity :
    • In vitro studies indicate that MLA protects against cytotoxicity induced by amyloid-β peptides (Aβ). It inhibits Aβ-induced autophagy and prevents the accumulation of autophagosomes in neuronal cell lines .

Inflammatory Responses

MLA's role extends to modulating inflammatory responses:

  • It has been observed to reduce cytokine production in activated macrophages, suggesting a potential application in managing inflammatory conditions . Specifically, MLA treatment led to decreased levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in experimental models .

Table 1: Summary of Key Research Findings on Methyllycaconitine Citrate

StudyFocusKey Findings
PMC4216102Amyloid-β CytotoxicityMLA protects against Aβ-induced cytotoxicity by inhibiting autophagy.
MDPIMacrophage ActivationMLA reduces IL-6 and TNF-α production in macrophages.
Tocris BioscienceNeurotoxicityMLA attenuates METH-induced neurotoxicity in mice.
Frontiers in NeuroscienceBehavioral EffectsInfusion of MLA affects aversive memory processes in rats.

Pharmacological Applications

Given its biological activity, methyllycaconitine citrate is being explored for various therapeutic applications:

  • Neurodegenerative Diseases :
    • Its ability to mitigate neurotoxicity suggests potential use in treating conditions like Alzheimer's disease.
  • Pain Management :
    • The compound's effects on pain pathways indicate possible applications in analgesia, particularly through its action on nAChRs involved in pain modulation .
  • Inflammatory Disorders :
    • By regulating cytokine release and macrophage activity, MLA may offer therapeutic benefits for autoimmune and inflammatory diseases.

Q & A

Basic Research Questions

Q. What in vitro models are commonly used to study MLA’s neuroprotective effects, and how are they validated?

The human neuroblastoma cell line SH-SY5Y is a standard model for assessing MLA’s neuroprotective effects against amyloid-β (Aβ)-induced cytotoxicity. Cells are cultured in RPMI-1640 with 10% FBS and treated with MLA (2.5–20 µM for 24 hours) alongside Aβ25-34. Cell viability is measured via assays like MTT, with validation through western blotting for α7nAChR expression and calcium imaging to monitor intracellular Ca²⁺ flux .

Q. How should MLA solutions be prepared to ensure stability and reproducibility in experiments?

MLA is soluble in DMSO (90 mg/mL at 25°C). For in vitro studies, prepare a stock solution (e.g., 10 mM in DMSO) and dilute in culture media to final concentrations ≤20 µM. For in vivo use, formulations like 1 mg/mL in saline or suspensions using 0.5% CMC-Na are recommended. Aliquot and store at -20°C/-80°C to minimize freeze-thaw degradation .

Q. What are the key parameters for assessing MLA’s antagonism of α7nAChR in cellular assays?

Validate receptor specificity using competitive binding assays with radiolabeled ligands (e.g., [³H]MLA). Measure functional antagonism via acetylcholine-induced calcium influx inhibition in α7nAChR-expressing cells (e.g., K562 erythroleukemic cells). Dose-response curves (1–50 nM MLA) can confirm partial or full inhibition .

Advanced Research Questions

Q. How can conflicting data on MLA’s neuroprotective efficacy be resolved in Aβ toxicity models?

Discrepancies may arise from differences in Aβ oligomerization states, cell confluency (60–70% recommended), or MLA dosing duration. Replicate experiments with standardized Aβ preparations (e.g., HPLC-purified Aβ25-35) and include positive controls (e.g., rapamycin for autophagy modulation). Cross-validate findings using α7nAChR knockout models .

Q. What experimental design optimizes in vivo studies of MLA’s effects on methamphetamine (METH)-induced neurotoxicity?

Use male Swiss-Webster mice and pre-treat with MLA (1 mg/mL, 0.2 mL intraperitoneal) 30 minutes before METH exposure. Assess striatal dopamine uptake via synaptosome assays and tyrosine hydroxylase levels at 72 hours post-treatment. Include cohorts treated with α7nAChR agonists (e.g., nicotine) to confirm receptor-mediated mechanisms .

Q. How can MLA’s off-target effects on non-α7nAChR pathways be systematically evaluated?

Perform high-throughput screening against related receptors (e.g., α4β2 nAChR, NMDA receptors) using patch-clamp electrophysiology. In dopamine release assays, compare MLA’s inhibition (e.g., 50 nM) with selective α7nAChR agonists/antagonists. RNA-seq or proteomics of MLA-treated cells can identify unintended signaling pathway alterations .

Q. What strategies improve MLA’s bioavailability in pharmacokinetic studies?

Optimize formulations using co-solvents like 20% SBE-β-CD in saline for enhanced solubility. For oral administration, suspend MLA in 0.5% CMC-Na and validate bioavailability via LC-MS/MS plasma concentration monitoring. Compare intravenous vs. oral routes to calculate absolute bioavailability .

Q. Methodological Considerations

Q. How should researchers address variability in MLA’s inhibition of HO-1 expression in cardiomyocyte studies?

Standardize culture conditions (e.g., hypoxia vs. normoxia) and confirm HO-1 knockdown efficiency via siRNA transfection. Use palmitic acid (PA)-induced apoptosis models with MLA co-treatment (5–10 µM) and measure autophagy markers (LC3-II/I ratio) via western blot. Include MEM (α7nAChR antagonist) as a comparator .

Q. What statistical approaches are robust for analyzing MLA’s dose-dependent effects?

Use non-linear regression (e.g., log[inhibitor] vs. response curves) for IC₅₀ calculations. For in vivo data, apply two-way ANOVA with post-hoc Tukey tests to compare treatment groups. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes, especially in neurobehavioral assays .

Q. How can researchers ensure reproducibility when studying MLA’s role in blood-brain barrier (BBB) protection?

Use primary human brain microvascular endothelial cells (HBMECs) infected with E. coli to model BBB disruption. Pre-treat with MLA (10 µM) and assess tight junction proteins (e.g., claudin-5) via immunofluorescence. Validate findings using trans-endothelial electrical resistance (TEER) measurements and in vivo permeability assays (e.g., Evans Blue extravasation) .

Properties

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBLZNJHDLEWPS-OULUNZSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyllycaconitine (citrate)
Methyllycaconitine (citrate)
Methyllycaconitine (citrate)
Methyllycaconitine (citrate)

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